molecular formula C5H4INO3 B2901378 4-Iodo-5-methylisoxazole-3-carboxylic acid CAS No. 1822855-70-8

4-Iodo-5-methylisoxazole-3-carboxylic acid

Cat. No.: B2901378
CAS No.: 1822855-70-8
M. Wt: 252.995
InChI Key: BQQXHJQCZGIIBM-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Ring Systems in Contemporary Chemistry

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in modern chemistry. google.combldpharm.com This unique arrangement of heteroatoms imparts a range of chemical and biological activities, making the isoxazole nucleus a crucial pharmacophore in drug discovery. bldpharm.com Isoxazole derivatives are found in numerous natural products and are integral to a wide array of synthetic compounds with applications spanning pharmaceuticals, agrochemicals, and materials science. google.comorgsyn.org

In medicinal chemistry, the isoxazole ring is recognized for its ability to participate in hydrogen bonding and other molecular interactions with biological targets, which is attributed to the 1,2-positioning of its electronegative nitrogen and oxygen atoms. bldpharm.com This has led to the development of a plethora of therapeutic agents. Many clinically approved drugs incorporate the isoxazole moiety, demonstrating its versatility in treating a wide range of conditions, including cancer, inflammation, bacterial infections, and neurological disorders. chiralen.comscbt.com The stability of the isoxazole ring allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profiles of lead compounds. bldpharm.com

Overview of Functionalized Isoxazoles in Organic Synthesis and Chemical Biology

Functionalized isoxazoles are highly valued as versatile building blocks in organic synthesis. orgsyn.org The isoxazole ring system, while aromatic, contains a relatively weak nitrogen-oxygen bond that can be cleaved under specific reductive or basic conditions. orgsyn.org This characteristic allows isoxazoles to serve as stable intermediates or "masked" forms of other difunctionalized compounds. orgsyn.org For instance, the ring can be opened to yield valuable synthetic precursors such as β-hydroxy ketones, 1,3-dicarbonyl compounds, enaminones, and γ-amino alcohols. orgsyn.org

This reactivity makes functionalized isoxazoles powerful tools for constructing complex molecular architectures. synblock.com Furthermore, the substituents on the isoxazole ring can be readily manipulated, providing access to a diverse library of compounds for screening in drug discovery and chemical biology. bldpharm.com The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes is a primary and highly regioselective method for constructing the isoxazole core, allowing for the introduction of various functional groups. chemicalbook.com The synthetic accessibility and chemical versatility of these heterocycles continue to drive innovation in the synthesis of novel bioactive molecules and functional materials. synblock.com

Structural Features and Nomenclature of 4-Iodo-5-methylisoxazole-3-carboxylic acid

This compound is a specifically substituted isoxazole derivative. Its nomenclature precisely defines its molecular architecture:

Isoxazole : The core is a five-membered aromatic ring containing one oxygen and one nitrogen atom next to each other.

-3-carboxylic acid : A carboxyl group (-COOH) is attached to the 3rd position of the isoxazole ring.

4-Iodo : An iodine atom (-I) is substituted at the 4th position.

5-methyl : A methyl group (-CH₃) is attached to the 5th position.

The presence of these functional groups—a carboxylic acid, an iodo group, and a methyl group—on the isoxazole scaffold suggests a molecule with significant potential for further chemical modification and diverse chemical reactivity. The iodo-substituent, in particular, can serve as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other groups at the 4-position.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name 4-Iodo-5-methyl-1,2-oxazole-3-carboxylic acid
Molecular Formula C₅H₄INO₃
Molecular Weight 268.99 g/mol
Canonical SMILES CC1=C(I)C(=NO1)C(=O)O
InChI Key Information not readily available

Research Landscape and Knowledge Gaps Pertaining to this compound

The research landscape for this compound specifically is narrow, with limited detailed studies available in publicly accessible scientific literature. This indicates a significant knowledge gap regarding its synthesis, characterization, and biological activity.

However, the compound's importance is underscored by its appearance in recent patent literature. Specifically, it has been cited in patents for the development of glycolate (B3277807) oxidase inhibitors, suggesting its potential as a key intermediate or active compound in the field of enzyme inhibition and therapeutic development. chiralen.com This highlights a targeted industrial interest in the molecule, likely for medicinal chemistry applications.

While direct synthetic routes for this specific isomer are not widely published, methods for synthesizing related compounds, such as 4-iodo-3-methylisoxazole-5-carboxylic acid, have been documented. google.com These syntheses often involve the iodination of a pre-formed methylisoxazole carboxylic acid structure. google.com The primary knowledge gaps remain the lack of comprehensive public data on its physicochemical properties, detailed biological profiling, and explored applications beyond its mention in specific patents. Further academic investigation is needed to fully elucidate the chemical and biological potential of this particular functionalized isoxazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO3/c1-2-3(6)4(5(8)9)7-10-2/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQXHJQCZGIIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Iodo 5 Methylisoxazole 3 Carboxylic Acid and Its Precursors

Strategies for Isoxazole (B147169) Ring Construction Relevant to the Chemical Compound

The formation of the isoxazole ring is a fundamental step in the synthesis of the target molecule. Various synthetic strategies can be employed, with the choice often dictated by the availability of starting materials and the desired substitution pattern.

Cyclization Reactions of Beta-Dicarbonyl Compounds with Hydroxylamine (B1172632) Derivatives

A classic and widely used method for the synthesis of isoxazoles is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. orientjchem.org For the synthesis of the 5-methylisoxazole (B1293550) core, a β-ketoester such as ethyl acetoacetate (B1235776) is a common starting material. The reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization to yield the isoxazole ring. This method is often carried out in the presence of a base.

Nitrile Oxide Cycloaddition Approaches

The [3+2] cycloaddition of a nitrile oxide with an alkyne is a powerful and regioselective method for the synthesis of isoxazoles. To obtain a 5-methylisoxazole-3-carboxylic acid precursor, acetonitrile (B52724) oxide (generated in situ from acetaldoxime) can be reacted with an alkyne bearing a carboxylate group. This approach offers good control over the substitution pattern of the resulting isoxazole.

Regioselective Isoxazole Annulation Techniques

Regiocontrolled annulation provides a direct route to substituted isoxazoles. One such method involves the reaction of allenylsilanes with nitrosonium tetrafluoroborate. This [3+2] annulation strategy allows for the synthesis of isoxazoles with specific substitution patterns that may be difficult to achieve through other methods.

Introduction of Methyl Substituents at the C-5 Position

The methyl group at the C-5 position of the isoxazole ring can be introduced by selecting the appropriate starting materials. In the cyclization of β-dicarbonyl compounds, the use of ethyl acetoacetate directly leads to the formation of a 5-methylisoxazole. Similarly, in the nitrile oxide cycloaddition approach, the choice of acetonitrile oxide as the 1,3-dipole ensures the presence of a methyl group at the C-5 position of the resulting isoxazole.

Carboxylation Strategies for the C-3 Position

The introduction of the carboxylic acid group at the C-3 position is a critical step in the synthesis of the target molecule.

Direct Carboxylation Methods

A common strategy for the carboxylation of the C-3 position of an isoxazole ring is through metallation followed by quenching with carbon dioxide. For a pre-formed 5-methylisoxazole, treatment with a strong base such as n-butyllithium at low temperatures can selectively deprotonate the C-3 position. The resulting organolithium species can then be reacted with solid carbon dioxide (dry ice) to yield the corresponding carboxylic acid after an acidic workup.

An alternative route to a precursor involves the reaction of acetone (B3395972) oxime with ethyl 2,2-diethoxyacetate, which can then be further transformed. google.com Hydrolysis of the corresponding ethyl ester, for example, ethyl 5-methylisoxazole-3-carboxylate, with a base such as sodium hydroxide (B78521), followed by acidification, provides the desired 5-methylisoxazole-3-carboxylic acid. chemicalbook.com

The final step in the synthesis of 4-iodo-5-methylisoxazole-3-carboxylic acid is the iodination of the C-4 position. This can be achieved by treating 5-methylisoxazole-3-carboxylic acid with an iodinating agent such as N-iodosuccinimide (NIS). google.comorganic-chemistry.org The reaction is typically carried out in a suitable solvent, and the use of NIS provides a reliable method for the introduction of iodine at the desired position.

StepStarting MaterialReagents and ConditionsProduct
1Ethyl acetoacetate, Hydroxylamine hydrochlorideBase (e.g., Sodium ethoxide) in EthanolEthyl 5-methylisoxazole-3-carboxylate
2Ethyl 5-methylisoxazole-3-carboxylate1. NaOH (aq) 2. HCl (aq)5-Methylisoxazole-3-carboxylic acid
35-Methylisoxazole-3-carboxylic acidN-Iodosuccinimide (NIS)This compound

Table 1. Synthetic Route to this compound

Hydrolysis of Ester Intermediates

The conversion of ester precursors, such as ethyl or methyl 5-methylisoxazole-3-carboxylate, into the corresponding carboxylic acid is a critical step in the synthesis. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This method involves heating the ester with a strong acid in the presence of excess water. The reaction is reversible and its completion is driven by using a large volume of water. libretexts.org For instance, the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate has been effectively accomplished using 60% aqueous sulfuric acid. google.com This approach was found to be superior to a mixture of acetic acid and hydrochloric acid, offering significantly higher yields and reducing the reaction time from 9 hours to 3.5 hours. google.com The shorter reaction time at elevated temperatures (80°-88° C) minimizes the formation of by-products. google.com

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is an irreversible reaction that goes to completion, yielding an alcohol and a carboxylate salt, which is then acidified in a separate workup step to produce the carboxylic acid. libretexts.org Common conditions involve reacting the ester with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent mixture, such as methanol (B129727)/water or tetrahydrofuran (B95107)/water. For example, ethyl 5-methyl-3-substituted isoxazole-4-carboxylates can be hydrolyzed using NaOH in a 1:1 mixture of methanol and water at 60°C.

Table 1: Comparison of Hydrolysis Conditions for Isoxazole Esters

ConditionReagentsAdvantagesDisadvantagesSource
Acidic60% aq. H₂SO₄Higher yield, shorter reaction time (3.5h vs 9h), reduced by-products.Requires strong acid handling, reversible reaction. google.com
BasicNaOH in MeOH/H₂OIrreversible reaction, goes to completion.Requires a separate acidification step.

Regioselective Iodination at the C-4 Position

Introducing an iodine atom specifically at the C-4 position of the 5-methylisoxazole-3-carboxylic acid or its ester precursor is the most crucial transformation. The electron-withdrawing nature of the isoxazole ring can make it less reactive towards electrophilic substitution than benzene, necessitating specific strategies to achieve the desired regioselectivity. The main approaches include directed lithiation, electrophilic iodination, and metal-catalyzed procedures.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heterocyclic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at an adjacent position. The resulting lithiated intermediate can then be quenched with an electrophile, such as molecular iodine (I₂), to install the desired substituent.

For 5-methylisoxazole-3-carboxylic acid or its derivatives (e.g., amides), the carboxylate or a related functional group at the C-3 position can act as a DMG, directing lithiation specifically to the C-4 position. The strong inductive effect of the ring oxygen and the C-3 substituent increases the acidity of the C-4 proton, making it susceptible to deprotonation by a strong base. While direct electrophilic iodination of some oxazoles can result in low yields, a metalation/iodination strategy often proves more effective for achieving C-4 substitution. researchgate.net This method, however, requires anhydrous conditions and cryogenic temperatures (e.g., -78°C) to control the reactivity of the organolithium species.

Electrophilic aromatic substitution is a direct method for introducing iodine onto the isoxazole ring. The reactivity of the ring and the choice of the iodinating agent are critical for success. While molecular iodine (I₂) itself is often not electrophilic enough to iodinate deactivated heterocycles, more reactive reagents and activating conditions are employed. nih.gov

N -Iodosuccinimide (NIS): NIS is a common and effective electrophilic iodinating agent. organic-chemistry.org Its reactivity can be significantly enhanced by the addition of a strong acid catalyst. A highly effective protocol for the iodination of isoxazole derivatives at the 4-position involves treating the substrate with NIS in trifluoroacetic acid (TFA). mdpi.comresearchgate.net This method has been shown to afford 4-iodoisoxazoles in excellent yields (97-99%) under microwave irradiation. mdpi.com The acid activates NIS, generating a more potent electrophilic iodine species. researchgate.net

Iodine Monochloride (ICl): ICl is another powerful electrophilic reagent used for the synthesis of 4-iodoisoxazoles from appropriate precursors. It has been shown to be more efficient than molecular iodine, leading to faster reactions and requiring fewer equivalents. acs.org

Transition metal-catalyzed C-H activation has emerged as a sophisticated tool for the direct functionalization of heterocycles. Palladium (Pd) catalysis, in particular, has been successfully applied to the C-H iodination of various heterocycles, including isoxazoles. nih.gov

One developed protocol utilizes a Pd(II) catalyst, such as Pd(OAc)₂, with molecular iodine (I₂) as the sole oxidant. nih.gov The reaction's regioselectivity is controlled by a directing group on the substrate, typically a weakly coordinating amide, which is a derivative of the target molecule's carboxylic acid. This method is compatible with a wide range of heterocycles that can be challenging substrates for traditional directed lithiation or electrophilic substitution. nih.gov While much of the literature on metal-catalyzed functionalization of isoxazoles focuses on arylation or alkylation, these studies establish the principle that the C-H bonds of the isoxazole ring are accessible for activation by transition metal catalysts like palladium and rhodium. nih.govresearchgate.net

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for the C-4 iodination of the 5-methylisoxazole-3-carboxylic acid framework depends on factors such as substrate compatibility, required scale, and available reagents and equipment. Each method offers a distinct profile of efficiency, selectivity, and operational complexity.

Directed Lithiation offers excellent, often exclusive, regioselectivity due to the precise control exerted by the directing group. The efficiency, in terms of yield, can be very high. However, this route's primary drawbacks are its stringent operational requirements: inert atmospheres, anhydrous solvents, and cryogenic temperatures (-78°C). These conditions can be challenging to implement on a large scale.

Electrophilic Iodination is operationally much simpler and often uses readily available, stable reagents like NIS. The combination of NIS with trifluoroacetic acid has proven to be a highly efficient method, providing excellent yields (97-99%) for C-4 iodination of isoxazoles. mdpi.com This method avoids the need for organometallic intermediates and cryogenic conditions. Selectivity can be an issue for complex molecules with multiple potential sites for electrophilic attack, but for the target scaffold, the electronic properties of the ring generally favor C-4 substitution.

Metal-Catalyzed Iodination represents a modern approach that combines high selectivity with milder conditions compared to directed lithiation. Palladium-catalyzed C-H iodination directed by an amide group can proceed with high efficiency and is tolerant of various functional groups. nih.gov While it avoids pyrophoric organolithium reagents, it requires a potentially expensive metal catalyst and optimization of reaction conditions (ligands, bases, solvents).

Table 2: Comparative Overview of C-4 Iodination Methodologies

MethodologyKey ReagentsSelectivityEfficiency (Yield)ConditionsSource
Directed Lithiationn-BuLi or s-BuLi, I₂ExcellentPotentially HighAnhydrous, Cryogenic (-78°C) researchgate.net
Electrophilic IodinationNIS, Trifluoroacetic AcidVery GoodExcellent (97-99%)Mild, Microwave option mdpi.com
Metal-Catalyzed C-H IodinationPd(OAc)₂, I₂Excellent (Directing Group Dependent)Good to ExcellentMild, Requires Catalyst nih.gov

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of complex molecules like this compound is critical for developing sustainable and environmentally benign manufacturing processes. While specific green synthesis protocols for this exact molecule are not extensively documented, the principles can be applied to its general synthetic pathway, which typically involves the formation of the isoxazole ring followed by iodination. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Traditional synthetic methods for isoxazole derivatives often involve challenges such as long reaction times, harsh operating conditions, and the use of toxic solvents. mdpi.com In contrast, green chemistry approaches aim to mitigate these issues through innovative methodologies.

Key green chemistry strategies applicable to the synthesis of this compound and its precursors include the use of alternative energy sources, employment of green solvents and catalysts, and the design of atom-economical reaction pathways like multi-component reactions (MCRs).

Alternative Energy Sources: Ultrasonic Irradiation

One of the most promising green techniques in isoxazole synthesis is the use of ultrasonic irradiation. preprints.org Sonochemistry, which utilizes the energy of acoustic cavitation, can significantly enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.comrsc.org This method often allows for reactions to be conducted at lower temperatures and in shorter timeframes. nih.gov

For the synthesis of the isoxazole core of the target molecule, ultrasound can be applied to facilitate the cyclization and condensation steps. mdpi.com Studies on similar isoxazole syntheses have shown that ultrasound-assisted methods can increase product yields by a significant margin while drastically cutting reaction times from hours to minutes. mdpi.comrsc.org

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Isoxazole Derivatives
{ "headers": [ {"name": "Parameter", "type": "string"}, {"name": "Conventional Method", "type": "string"}, {"name": "Ultrasound-Assisted Method", "type": "string"}, {"name": "Reference", "type": "string"} ], "rows": [ ["Reaction Time", "Several hours (e.g., 3h)", "Minutes (e.g., 15-45 min)", " mdpi.comrsc.org"], ["Temperature", "High (e.g., 100°C)", "Low to moderate (e.g., 50°C)", " mdpi.com"], ["Energy Consumption", "High", "Reduced", " preprints.org"], ["Product Yield", "Good (e.g., 90%)", "Excellent (e.g., 95%)", " mdpi.com"], ["Solvent Compatibility", "Often requires organic solvents", "Enables use of green solvents (water, ethanol)", " mdpi.comnih.gov"] ] }

Green Solvents and Catalysts

The choice of solvent is a cornerstone of green chemistry. Replacing volatile organic compounds (VOCs) with environmentally benign alternatives like water or aqueous-ethanolic mixtures is a key objective. Several studies have demonstrated the successful synthesis of isoxazoles in water, which not only reduces environmental impact but can also simplify product isolation. mdpi.comresearchgate.net

In conjunction with green solvents, the use of reusable or organocatalytic systems aligns with green principles.

Reusable Catalysts : Catalysts such as itaconic acid have been used for isoxazole synthesis in aqueous solutions and have been shown to be reusable for multiple cycles without a significant loss of activity. mdpi.com

Metal-Free Synthesis : Avoiding heavy metal catalysts (like Cu(I) or Ru(II)) is another important green strategy, as these metals can be toxic, costly, and difficult to remove from the final product. rsc.org Metal-free pathways, often employing organocatalysts, represent a more sustainable alternative. rsc.org

Atom Economy and Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. mdpi.com They reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. nih.gov One-pot, three-component syntheses of isoxazole-5(4H)-one derivatives have been successfully carried out under ultrasound irradiation, demonstrating the synergy of combining green chemistry techniques. rsc.org A potential MCR approach for a precursor to this compound could involve the condensation of a β-ketoester, hydroxylamine, and an appropriate aldehyde equivalent in a single, efficient step.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
{ "headers": [ {"name": "Green Chemistry Principle", "type": "string"}, {"name": "Application in Synthesis", "type": "string"}, {"name": "Potential Benefits", "type": "string"} ], "rows": [ ["Alternative Energy Source (Ultrasound)", "Facilitate the cycloaddition/condensation reaction for isoxazole ring formation.", "Faster reaction rates, higher yields, lower energy consumption. mdpi.compreprints.org"], ["Use of Safer Solvents", "Employing water or ethanol-water mixtures instead of chlorinated or other volatile organic solvents.", "Reduced environmental pollution and operational hazards. mdpi.com"], ["Catalysis", "Using reusable organocatalysts (e.g., itaconic acid) or developing a metal-free pathway for ring formation.", "Avoids toxic heavy metals, reduces waste, allows for catalyst recycling. mdpi.comrsc.org"], ["High Atom Economy (MCRs)", "Designing a one-pot, multi-component reaction for the isoxazole precursor.", "Fewer synthetic steps, reduced solvent and energy use, less waste. mdpi.com"], ["Greener Iodination Reagents", "Exploring alternatives to standard reagents like N-iodosuccinimide (NIS) or using catalytic amounts of iodine with a benign oxidant.", "Reduction in halogenated waste and use of less hazardous materials."] ] }

For the iodination step, which typically involves electrophilic substitution at the 4-position of the isoxazole ring, green principles would encourage exploring alternatives to traditional iodinating agents that may produce stoichiometric amounts of waste. Research into catalytic iodination methods or the use of molecular iodine with a green oxidant could provide a more sustainable route to the final compound.

Chemical Reactivity and Derivatization of 4 Iodo 5 Methylisoxazole 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group in 4-iodo-5-methylisoxazole-3-carboxylic acid can undergo a variety of transformations to yield a range of valuable derivatives. These reactions are fundamental in modifying the compound's properties and for its incorporation into larger, more complex molecular architectures.

Esterification Reactions and Their Applications

Esterification of this compound is a common transformation to protect the carboxylic acid functionality or to modify the compound's solubility and electronic properties. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely employed method. libretexts.orgchemguide.co.uk This reaction is typically reversible and driven to completion by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk

The resulting esters, such as methyl or ethyl 4-iodo-5-methylisoxazole-3-carboxylate, are important intermediates. Protecting the carboxylic acid as an ester is often a necessary step before performing subsequent reactions, such as cross-coupling on the iodo group, which might be sensitive to the acidic proton of the carboxylic acid.

Table 1: Examples of Esterification Reactions

Reactant Reagents and Conditions Product Application
This compound Methanol (B129727), H₂SO₄ (catalytic), heat Methyl 4-iodo-5-methylisoxazole-3-carboxylate Intermediate for cross-coupling reactions

Amidation Reactions and the Synthesis of Amide Derivatives

The synthesis of amide derivatives from this compound provides access to a class of compounds with a wide range of biological activities. researchgate.net Direct amidation with an amine can be achieved using various coupling agents that activate the carboxylic acid. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve yields. nih.gov

Alternatively, the carboxylic acid can be first converted to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide.

Table 2: Common Coupling Agents for Amidation

Coupling Agent Additive Typical Solvent
EDC HOBt or Oxyma Dichloromethane (DCM) or Dimethylformamide (DMF)
DCC HOBt Dichloromethane (DCM)

Reduction to Alcohol Derivatives

The reduction of the carboxylic acid group in this compound to a primary alcohol, (4-iodo-5-methylisoxazol-3-yl)methanol, is a valuable transformation for introducing a hydroxymethyl group. This functional group can serve as a handle for further synthetic modifications. Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is a common reagent for this purpose. Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent that can also be employed, often offering milder reaction conditions. google.com

Anhydride (B1165640) and Acid Chloride Formation

For certain synthetic applications, activating the carboxylic acid group by converting it into an acid anhydride or an acid chloride is necessary. Acid chlorides are particularly reactive intermediates that can be used in a variety of nucleophilic acyl substitution reactions, including the synthesis of esters and amides under mild conditions. ontosight.ai

The conversion of this compound to its corresponding acid chloride, 4-iodo-5-methylisoxazole-3-carbonyl chloride, is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orggoogle.com The reaction with thionyl chloride often includes a catalytic amount of dimethylformamide (DMF). nih.gov These acid chlorides are generally not isolated and are used in situ for subsequent reactions due to their reactivity and moisture sensitivity. mdpi.com

Reactions of the Iodo Group at the C-4 Position

The iodine atom at the C-4 position of the isoxazole (B147169) ring is a key functional group that enables the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the elaboration of the isoxazole core, allowing for the introduction of a wide array of substituents.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (such as a boronic acid or boronate ester) and an organic halide in the presence of a palladium catalyst and a base. mdpi.commdpi.com While direct Suzuki coupling with this compound can be challenging due to potential interference from the acidic proton, the corresponding esters are excellent substrates for this reaction. mdpi.com This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C-4 position of the isoxazole ring. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govrsc.orgorganic-chemistry.org this compound and its derivatives are suitable substrates for Sonogashira coupling, allowing for the introduction of various alkynyl groups at the C-4 position. nih.gov The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. organic-chemistry.org Studies on related 3,5-disubstituted-4-iodoisoxazoles have shown that the steric hindrance of the substituents on the isoxazole ring can influence the efficiency of the coupling reaction. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov The iodo group at the C-4 position of this compound or its ester derivatives can participate in Heck reactions, enabling the introduction of vinyl groups. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Table 3: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki Boronic acid or ester Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) 4-Aryl/vinyl-5-methylisoxazole-3-carboxylic acid derivative
Sonogashira Terminal alkyne Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) 4-Alkynyl-5-methylisoxazole-3-carboxylic acid derivative

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of aromatic chemistry, typically requiring an activated aromatic ring and a good leaving group. nih.govdiva-portal.org In this compound, the isoxazole ring is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the carboxylic acid at the 3-position. This electronic setup activates the ring for nucleophilic attack.

The iodine atom at the 4-position, while not a classic leaving group for SNAr reactions in the same vein as fluorine, can be displaced by strong nucleophiles under appropriate conditions. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. diva-portal.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing groups on the isoxazole ring help to stabilize this transient species through resonance. youtube.com

A variety of nucleophiles can be employed in these substitution reactions, leading to a diverse range of 4-substituted isoxazole derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu-H) Reagent Example Product: 4-Substituted-5-methylisoxazole-3-carboxylic acid
Amine R-NH₂ 4-Amino-5-methylisoxazole-3-carboxylic acid
Alkoxide R-ONa 4-Alkoxy-5-methylisoxazole-3-carboxylic acid
Thiolate R-SNa 4-Thioether-5-methylisoxazole-3-carboxylic acid

These transformations are significant as they allow for the introduction of various functional groups at the C4 position, which can be further elaborated to construct more complex molecular architectures. The efficiency of the substitution is dependent on factors such as the nature of the nucleophile, solvent, and reaction temperature.

Reductive Dehalogenation

Reductive dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. For this compound, this process removes the iodine atom from the C4 position of the isoxazole ring, yielding 5-methylisoxazole-3-carboxylic acid.

This transformation can be achieved using various reducing agents and catalytic systems. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or the use of hydride reagents. For instance, hydrodehalogenations can be effected by complexes such as sodium hydride-lithium iodide. nih.gov The reaction mechanism for such a process may involve a concerted nucleophilic aromatic substitution (cSNAr) where a hydride ion acts as the nucleophile. nih.gov

The primary utility of this reaction is the synthesis of the corresponding de-iodinated isoxazole, which can be a target molecule itself or an intermediate in a larger synthetic scheme where the iodo group was used as a directing group or for other transformations before its removal.

Electrophilic and Nucleophilic Reactions on the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two heteroatoms (nitrogen and oxygen) and the substituents attached to it. The ring is generally considered electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, electrophilic attack is possible, and its regioselectivity is directed by the existing substituents. The methyl group at C5 is an activating, ortho-, para-directing group, while the carboxylic acid at C3 is a deactivating, meta-directing group.

Conversely, the electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack. arkat-usa.org This is particularly true when the ring is activated by electron-withdrawing groups or when a good leaving group is present, as seen in SNAr reactions. Nucleophilic addition can also occur, sometimes leading to ring-opening, especially under harsh conditions or with powerful nucleophiles. The synthesis of isoxazoles often involves the electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org

Multi-component Reactions Incorporating the Chemical Compound

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. bohrium.com this compound is an ideal candidate for MCRs that utilize a carboxylic acid component, such as the Passerini and Ugi reactions. bohrium.comnih.gov

Passerini Reactions for Novel Isoxazole Derivatives

The Passerini three-component reaction (P-3CR) is a versatile MCR that involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide. organic-chemistry.orgnih.gov This reaction provides direct access to α-acyloxy carboxamides. mdpi.com

When this compound is used as the acidic component, it reacts with an aldehyde (R¹-CHO) and an isocyanide (R²-NC) to yield a complex α-acyloxy carboxamide. The product incorporates the 4-iodo-5-methylisoxazole (B1306212) moiety as the acyl group. The reaction is believed to proceed through a cyclic, non-ionic transition state. organic-chemistry.org

Table 2: Passerini Reaction with this compound

Component 1 (Acid) Component 2 (Aldehyde) Component 3 (Isocyanide) Product Structure

This reaction is a powerful tool for generating molecular diversity, as a wide range of aldehydes and isocyanides can be used, leading to large libraries of isoxazole-containing compounds. mdpi.com

Ugi Reactions

The Ugi reaction is a four-component reaction (U-4CR) between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. organic-chemistry.orgnih.gov The product is an α-aminoacyl amide derivative, often considered a peptidomimetic due to its structural resemblance to dipeptides. mdpi.com The reaction is highly valued in combinatorial chemistry and drug discovery for its ability to rapidly generate complex molecules. organic-chemistry.org

Incorporating this compound into the Ugi reaction allows for the synthesis of peptidomimetics bearing the substituted isoxazole scaffold. The mechanism is thought to involve the initial formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. This is followed by the addition of the isocyanide and subsequent intramolecular rearrangement to yield the final product. nih.govmdpi.com

Table 3: Ugi Reaction with this compound

Component 1 (Acid) Component 2 (Amine) Component 3 (Aldehyde) Component 4 (Isocyanide) Product Structure

The versatility of the Ugi reaction allows for numerous combinations of reactants, providing a robust platform for creating libraries of complex isoxazole derivatives for biological screening.

Solid-Phase Synthesis Applications

Solid-phase synthesis is a technique where molecules are built up, step-by-step, on an insoluble polymer support. This methodology is particularly powerful for the synthesis of peptides, oligonucleotides, and combinatorial libraries. Heterocyclic carboxylic acids, such as this compound, can be incorporated into these synthetic schemes.

For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used as an unnatural amino acid in solid-phase peptide synthesis. nih.govdntb.gov.ua This demonstrates the feasibility of coupling isoxazole carboxylic acids to amino groups on a solid support. This compound can be similarly attached to a resin-bound amine using standard peptide coupling reagents (e.g., carbodiimides).

Once anchored to the solid support, the isoxazole scaffold can be further modified. The iodo group at the C4 position is particularly useful as a handle for diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions) directly on the solid phase. nih.gov This approach enables the creation of large, diverse libraries of isoxazole derivatives, which can be cleaved from the resin and screened for biological activity.

Theoretical and Computational Studies of 4 Iodo 5 Methylisoxazole 3 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. researchgate.net For 4-Iodo-5-methylisoxazole-3-carboxylic acid, these calculations would reveal the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonding.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be employed to provide a detailed understanding of charge distribution and donor-acceptor interactions within the molecule. researchgate.net

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional structure. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. The primary focus of such a study would be the orientation of the carboxylic acid group relative to the isoxazole ring.

Computational methods can predict the most stable conformation by calculating the energies of various rotational isomers (rotamers). For instance, studies on similar heterocyclic carboxylic acids have shown that the Z conformation of esters is often favored over the E counterpart. researchgate.net A conformational search for 5-amino-3-methyl-isoxazole-4-carboxylic acid has also been a subject of theoretical investigation. nih.gov

Tautomerism is another critical aspect to consider for isoxazole derivatives. Although this compound is less likely to exhibit significant tautomerism compared to isoxazoles with different substitution patterns, theoretical calculations could definitively establish the most stable tautomeric form under various conditions. For related compounds like p-phenyl substituted benzoylacetones, computational studies have been used to determine the relative stabilities of different tautomeric structures. researchgate.net

Spectroscopic Characterization through Theoretical Methods

Theoretical calculations are an invaluable tool for interpreting and predicting spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. arpgweb.com These predictions are instrumental in assigning experimental spectra and can help differentiate between isomers. iastate.edu The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. While specific predicted data for this compound is not available, a representative table of predicted chemical shifts for a similar isoxazole structure is presented below to illustrate the expected output of such calculations.

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Isoxazole Carboxylic Acid (Note: This is an illustrative example and not the actual data for this compound)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃2.4512.8
C3-H-160.5
C4-H-105.2
C5-H-170.1
COOH13.2165.4

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. For example, the IR spectra of functionalized isoxazoles have been used to confirm the formation of the desired products. mdpi.com

Table 2: Representative Predicted Vibrational Frequencies for a Substituted Isoxazole Carboxylic Acid (Note: This is an illustrative example and not the actual data for this compound)

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch (COOH)3560Carboxylic acid O-H stretching
C=O stretch (COOH)1750Carboxylic acid C=O stretching
C=N stretch (isoxazole)1620Isoxazole ring C=N stretching
C-O stretch (isoxazole)1450Isoxazole ring C-O stretching
C-I stretch550Carbon-Iodine stretching

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λ_max), which is a key characteristic of a molecule's interaction with light. For isoxazole derivatives, UV/Visible absorption spectra have been estimated to analyze their absorption properties. researchgate.net

Table 3: Representative Predicted UV-Vis Absorption Maxima for a Substituted Isoxazole (Note: This is an illustrative example and not the actual data for this compound)

TransitionPredicted λ_max (nm)Oscillator Strength (f)
S₀ → S₁2850.45
S₀ → S₂2500.12

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and molecular systems. For this compound, MD simulations could be used to explore its conformational dynamics in different solvent environments or its interaction with a biological target.

Crystal Structure Prediction and Analysis

The solid-state structure of this compound and its analogs is dictated by a complex interplay of intermolecular forces. While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures, such as 5-methylisoxazole-4-carboxylic acid and 5-methyl-3-phenylisoxazole-4-carboxylic acid, provides significant insight into the probable molecular arrangement and supramolecular architecture.

The crystal packing of isoxazole carboxylic acids is heavily influenced by hydrogen bonding and, where applicable, π-stacking interactions. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the isoxazole ring's nitrogen atom serves as a primary hydrogen bond acceptor site. nih.govcam.ac.uk

In the crystal structure of the analog 5-methylisoxazole-4-carboxylic acid , strong intermolecular O—H⋯N hydrogen bonds are the dominant feature. nih.govresearchgate.net The hydroxyl group of the carboxylic acid on one molecule donates a proton to the nitrogen atom of the isoxazole ring on an adjacent molecule. This interaction links the molecules into one-dimensional, linear chains. nih.govresearchgate.net These primary chains are further stabilized by weaker C—H⋯O hydrogen bonds, creating a wider, two-molecule thick linear structure. nih.govresearchgate.net An intramolecular C—H⋯O interaction also helps to define the molecular conformation. nih.gov

For analogs containing aromatic substituents, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid , the hydrogen bonding motif changes significantly. Here, pairs of molecules form head-to-head dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups, generating a classic R²₂(8) ring motif. nih.gov These dimers are then linked into a three-dimensional network by C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings of adjacent dimers. nih.gov The centroid-to-centroid distance between these stacked phenyl rings is approximately 3.961 Å. nih.gov

While not observed in these specific analogs, the iodine atom in this compound would be expected to participate in halogen bonding (I⋯O or I⋯N interactions), further influencing the supramolecular assembly, a phenomenon seen in other iodo-substituted organic molecules. nih.gov

Table 1: Hydrogen Bond Geometry in Isoxazole Carboxylic Acid Analogs

CompoundD—H⋯AD-H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)Symmetry Code
5-Methylisoxazole-4-carboxylic acid nih.govO1—H1⋯N10.851.952.760 (3)160x+1/2, -y+1/2, -z+1/2
5-Methylisoxazole-4-carboxylic acid nih.govC4—H4⋯O20.932.333.217 (3)159x-1/2, -y+1/2, -z+1/2
5-Methyl-3-phenylisoxazole-4-carboxylic acid nih.govO—H⋯O-----
5-Methyl-3-phenylisoxazole-4-carboxylic acid nih.govC—H⋯N-----

The conformation of these molecules in the solid state is defined by the rotational arrangement of the carboxylic acid group relative to the isoxazole ring and the orientation of any other substituents.

In 5-methylisoxazole-4-carboxylic acid , the entire molecule is essentially planar, lying on a crystallographic mirror plane. nih.gov This planarity is stabilized by an intramolecular C—H⋯O hydrogen bond. nih.gov

For analogs with additional substituents, significant torsion angles can be observed. In 5-methyl-3-phenylisoxazole-4-carboxylic acid , the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°. nih.gov The isoxazole ring itself has a syn-clinal conformation with respect to the phenyl ring, as indicated by the C1-C6-C7-N8 torsion angle of -54.40 (19)°. nih.gov However, the carboxylic acid group remains nearly coplanar with its attached isoxazole ring, showing a C—C—C—O torsion angle of just -3.3 (2)°. nih.gov This suggests a strong conjugative effect between the carboxyl group and the heterocyclic ring.

Table 2: Selected Torsion Angles in an Isoxazole Analog

CompoundTorsion AngleValue (°)
5-Methyl-3-phenylisoxazole-4-carboxylic acid nih.govC1-C6-C7-N8 (Phenyl-Isoxazole)-54.40 (19)
5-Methyl-3-phenylisoxazole-4-carboxylic acid nih.govC7-C12-C13-O15 (Isoxazole-Carboxyl)-3.3 (2)

The combination of intermolecular interactions gives rise to distinct crystal packing motifs. The supramolecular assembly is a direct consequence of the hierarchy and directionality of these forces.

In contrast, the packing of 5-methyl-3-phenylisoxazole-4-carboxylic acid is built upon discrete, hydrogen-bonded dimers. nih.gov These R²₂(8) dimers act as the primary supramolecular synthons. The dimers are further organized into a three-dimensional network through a combination of weaker C—H⋯N bonds and π–π stacking interactions involving the phenyl rings. nih.gov This creates a robust, interconnected solid-state architecture.

For This compound , it is plausible to predict a packing motif that combines features from these analogs. The presence of the carboxylic acid and the isoxazole nitrogen strongly suggests that hydrogen bonding (either in a chain or dimer motif) will be a primary driver of assembly. The iodine atom introduces the possibility of halogen bonding, which could compete with or complement the hydrogen bonding network, potentially leading to more complex packing arrangements. cam.ac.uknih.gov

Applications and Advanced Research Directions

Role as a Building Block in Organic Synthesis

4-Iodo-5-methylisoxazole-3-carboxylic acid serves as a versatile and valuable building block in the field of organic synthesis. Its unique structural features, including the reactive iodine atom at the C4 position, the carboxylic acid group at the C3 position, and the methyl group at the C5 position of the isoxazole (B147169) ring, allow for a wide range of chemical transformations. This trifunctional nature makes it an attractive starting material for the construction of more complex molecular architectures.

Synthesis of Complex Aryl Isoxazole Derivatives

The presence of an iodine atom on the isoxazole ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the isoxazole core and a variety of aryl or heteroaryl boronic acids. By strategically choosing the coupling partner, a diverse library of 4-aryl-5-methylisoxazole-3-carboxylic acid derivatives can be synthesized. These derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl motif in biologically active molecules and functional materials.

A closely related compound, 4-iodo-3-methylisoxazole-5-formaldehyde, has been utilized to synthesize a series of aryl isoxazole derivatives through transition metal-catalyzed coupling reactions. google.com This highlights the utility of the 4-iodo-isoxazole scaffold in generating complex aryl-substituted heterocyclic compounds. The general transformation of 4-iodoisoxazoles into 3,4-disubstituted isoxazoles via the Suzuki reaction has been established as a viable synthetic strategy. beilstein-journals.org

Table 1: Examples of Suzuki Coupling Reactions with 4-Iodoisoxazole Scaffolds

Isoxazole SubstrateCoupling Partner (Ar-B(OH)₂)Product
4-Iodoisoxazole derivativePhenylboronic acid4-Phenylisoxazole derivative
4-Iodoisoxazole derivative4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)isoxazole derivative
4-Iodoisoxazole derivative3-Pyridylboronic acid4-(3-Pyridyl)isoxazole derivative

Precursor for Advanced Heterocyclic Scaffolds

Beyond its use in cross-coupling reactions, the isoxazole ring of this compound can serve as a latent synthon for the construction of other advanced heterocyclic scaffolds. The isoxazole ring is known to undergo various ring-opening and ring-transformation reactions under specific conditions, such as reductive cleavage or thermal rearrangement. These reactions can unveil new functional groups and provide access to diverse heterocyclic systems that might be challenging to synthesize through other routes.

For instance, the reductive cleavage of the N-O bond in the isoxazole ring can lead to the formation of β-enaminoketones or other reactive intermediates. These intermediates can then be trapped intramolecularly or intermolecularly to construct new ring systems. A notable example is the molybdenum hexacarbonyl-mediated ring expansion of isoxazoles to synthesize 4-oxo-1,4-dihydropyridine-3-carboxylates. beilstein-journals.org This transformation demonstrates the potential of the isoxazole core to be converted into other valuable heterocyclic frameworks. Furthermore, the functional groups present on this compound can be manipulated to facilitate the synthesis of fused heterocyclic systems, such as isoxazolo[5,4-b]pyridines or other condensed heterocycles of medicinal interest.

Medicinal Chemistry Research Paradigms

The isoxazole nucleus is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. ed.ac.uknih.gov Consequently, this compound represents a key starting point for the design and synthesis of novel therapeutic agents.

Design and Synthesis of Derivatives for Biological Activity Profiling

The strategic placement of functional groups on this compound allows for systematic derivatization to explore structure-activity relationships (SAR). The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and hydrazides, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The iodine atom at the C4 position provides a handle for introducing diverse substituents via cross-coupling reactions, as previously discussed. The methyl group at the C5 position can also be modified, although it is generally less reactive.

This multi-pronged approach to derivatization enables medicinal chemists to generate extensive libraries of analogues for biological screening. For example, the synthesis of 5-methylisoxazole-3-carboxamide (B1215236) derivatives has led to the discovery of compounds with significant antitubercular activity. researchgate.net While not starting from the 4-iodo analogue, this work highlights the therapeutic potential of this isoxazole scaffold. A patent for glycolate (B3277807) oxidase inhibitors explicitly mentions this compound, underscoring its direct relevance in the design of enzyme inhibitors. chiralen.com

Table 2: Potential Derivatization Strategies for Biological Activity Profiling

PositionFunctional GroupPotential Modifications
C3Carboxylic AcidEsterification, Amidation, Hydrazide formation
C4IodineSuzuki, Sonogashira, Heck, and other cross-coupling reactions
C5MethylHalogenation, Oxidation (less common)

Exploration of Biological Targets and Pathways

Derivatives of isoxazole-3-carboxylic acids have been investigated for their activity against a wide array of biological targets, implicating them in various cellular pathways. The anti-inflammatory properties of some isoxazole derivatives are attributed to their ability to inhibit enzymes such as cyclooxygenase (COX). nih.gov Other isoxazole-containing compounds have shown promise as inhibitors of kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. sigmaaldrich.com

The exploration of biological targets for derivatives of this compound is an active area of research. The diverse libraries of compounds that can be generated from this building block are screened against various enzymes, receptors, and whole-cell assays to identify novel biological activities. This approach can lead to the discovery of new therapeutic agents and provide valuable insights into the underlying mechanisms of diseases.

Potential as a Pharmacophore in Drug Discovery

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The isoxazole ring, particularly the isoxazole-3-carboxylic acid moiety, is considered a valuable pharmacophore in drug discovery. researchgate.net It can act as a bioisostere for a carboxylic acid, meaning it can mimic the function of a carboxylic acid group in binding to a biological target while potentially offering improved physicochemical properties, such as enhanced membrane permeability or metabolic stability. nih.gov

The planar and aromatic nature of the isoxazole ring, combined with the hydrogen bonding capabilities of the carboxylic acid group (or its derivatives), allows for specific interactions with the active sites of enzymes and receptors. The substituents at the C4 and C5 positions can be tailored to occupy specific pockets within the binding site, thereby enhancing potency and selectivity. The development of a pharmacophore model for isoxazole analogues that bind to the System xc- transporter provides insight into the structure-activity relationships of this class of compounds. umt.edu The strategic use of this compound in the synthesis of new chemical entities allows for the systematic exploration of this pharmacophore and the development of next-generation therapeutics.

Investigation of Mechanism of Action for Observed Biological Effects

While the precise mechanism of action for this compound is a subject for detailed investigation, research on structurally related isoxazole derivatives provides significant insights into potential biological targets. The weak N-O bond in the isoxazole ring is a key feature, often leading to ring-opening reactions under physiological or environmental conditions, which can unmask the active form of the molecule.

One prominent mechanism observed in isoxazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). In this model, the isoxazole compound acts as a pro-herbicide. Following application, the isoxazole ring is opened in vivo to form a diketonitrile, which is the actual HPPD-inhibiting species. This inhibition disrupts pigment biosynthesis, leading to the characteristic bleaching of plant tissues and eventual death. For instance, studies on certain N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have shown that while the parent compound does not inhibit HPPD, its ring-opened product does, with potent activity.

Another potential pathway involves the 5-lipoxygenase-activating protein (FLAP), which is crucial in the biosynthesis of leukotrienes, inflammatory mediators in the body. Research into 4,5-diaryl-isoxazole-3-carboxylic acids has identified them as potent inhibitors of leukotriene biosynthesis, likely through the targeting of FLAP. This suggests that isoxazole carboxylic acids could serve as scaffolds for novel anti-inflammatory agents. These established mechanisms for related compounds form the primary avenues for investigating the biological activity of this compound.

Development of Prodrug Strategies

The development of prodrugs is a well-established strategy to overcome pharmaceutical challenges such as poor solubility, low permeability, and metabolic instability. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. The carboxylic acid functional group in this compound is an ideal handle for prodrug modification.

Commonly employed prodrug strategies for carboxylic acids involve their conversion into esters or amides. This modification masks the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. Enhanced lipophilicity can significantly improve the drug's ability to cross biological membranes, leading to better oral bioavailability. Once absorbed, ester prodrugs are readily hydrolyzed back to the active carboxylic acid by ubiquitous esterase enzymes in the blood, liver, and other tissues. Amino acid-ester prodrugs can also be used to target specific amino acid transporters, potentially enhancing cellular uptake.

Prodrug Strategy Modification Potential Advantage Activation Mechanism
Ester ProdrugConversion of -COOH to -COOR (e.g., ethyl ester)Increased lipophilicity, improved membrane permeabilityEnzymatic hydrolysis by esterases
Amide ProdrugConversion of -COOH to -CONR₂ (e.g., with an amino acid)Modified solubility, potential for targeted transportEnzymatic hydrolysis by amidases
Acyl GlucuronideConjugation with glucuronic acidIncreased water solubility for specific formulationsCleavage by β-glucuronidase

These approaches represent viable strategies for enhancing the therapeutic potential of this compound by optimizing its pharmacokinetic profile.

Agrochemistry Applications of Related Isoxazole Carboxylic Acids

Derivatives of isoxazole carboxylic acids have been a fruitful area of research in agrochemistry, leading to the development of compounds with potent herbicidal, insecticidal, and plant growth-regulating properties.

The isoxazole scaffold is present in several commercial herbicides. Research has demonstrated that various 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides exhibit significant pre- and post-emergent herbicidal activity against a range of broadleaf and narrowleaf weeds. Similarly, isoxazole-4-carboxylic acid itself has been identified as a metabolite from Streptomyces species with confirmed herbicidal effects. The mode of action for many of these is often linked to HPPD inhibition, as previously discussed.

Table 1: Herbicidal Activity of Selected Isoxazole Derivatives

Compound ClassTarget WeedsActivity TypeReference
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamidesPortulaca oleracea, Abutilon theophrasti100% inhibition at 10 mg/L eurekaselect.com
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamidesEchinochloa crusgalli, Abutilon theophrastiPost-emergence activity at 150 g/ha eurekaselect.com
3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamidesBroadleaf and narrowleaf weedsPre- and post-emergent benthamdirect.com
Isoxazole-4-carboxylic AcidGeneral weedsHerbicidal wikipedia.org

The related isoxazoline (B3343090) ring system has proven to be a powerful scaffold in modern insecticides. Compounds like fluxametamide (B3030603) and fluralaner (B1663891) are isoxazoline-based insecticides effective against a variety of lepidopteran, coleopteran, and thysanopteran pests. These compounds typically act as antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system, leading to paralysis and death. The success of the isoxazoline scaffold suggests that the closely related isoxazole structure also holds significant potential for the discovery of novel insecticidal agents.

Beyond pest and weed control, isoxazole derivatives have been investigated for their ability to modulate plant growth. Certain 3-substituted phenyl-2-isoxazoline-5-carboxylic acids and their esters have been patented as effective plant growth regulators. These compounds can be used to achieve growth retardation in various crop species. This utility allows for applications such as preventing lodging (bending over) in cereal crops and managing the size and shape of ornamental plants.

Advanced Materials Science

The unique electronic and structural properties of the isoxazole ring have prompted its investigation in the field of advanced materials science. The applications are diverse, leveraging the heterocycle's reactivity and its ability to be incorporated into larger conjugated systems. eurekaselect.combenthamdirect.com

Isoxazole derivatives are being explored for their use in:

Organic Electronics: As components of organic semiconductors, isoxazoles are being studied for potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com Their electron-rich nature can be tuned by substitution to create materials with specific electronic properties.

Liquid Crystals: The rigid structure of the isoxazole ring can be incorporated into molecules designed to exhibit liquid crystalline phases. These materials are fundamental to display technologies. benthamdirect.com

Photochromic Materials: Certain isoxazole compounds can undergo reversible structural changes upon exposure to light, leading to a change in color. This photochromic behavior is of interest for applications in optical data storage and smart windows. eurekaselect.combenthamdirect.com

High-Energy Materials: The nitrogen-oxygen bond within the isoxazole ring can release a significant amount of energy upon decomposition, making the scaffold a building block for the synthesis of high-energy materials. benthamdirect.com

Dye-Sensitized Solar Cells (DSSCs): The optical properties of isoxazole derivatives allow them to be used in the development of new dyes for DSSCs, which are a promising type of low-cost solar cell. eurekaselect.combenthamdirect.com

This emerging area of research highlights the versatility of the isoxazole scaffold beyond its traditional biological applications.

Integration into Polymer Architectures

The unique combination of a reactive iodine atom and a polymerizable carboxylic acid group on the isoxazole scaffold of this compound makes it a prime candidate for the development of advanced polymer architectures. The presence of the iodo-isoxazole moiety can be leveraged to synthesize polymers with tailored properties and functionalities.

One potential application is in the synthesis of specialty polymers where the isoxazole ring is incorporated into the polymer backbone. This can be achieved through polycondensation reactions involving the carboxylic acid group. The resulting polymers could exhibit enhanced thermal stability, altered solubility, and specific optical properties attributable to the heterocyclic nature of the isoxazole ring.

Furthermore, the carbon-iodine bond offers a versatile handle for post-polymerization modification. This allows for the initial synthesis of a parent polymer, which can then be further functionalized to introduce a variety of side chains or to cross-link polymer chains. This approach is highly advantageous for creating materials with complex and precisely controlled architectures. For instance, the iodine atom can be substituted via various cross-coupling reactions, such as Suzuki or Sonogashira coupling, to attach different functional groups. This could lead to the development of materials for applications in organic electronics, sensing, or as specialized coatings.

Below is a hypothetical data table illustrating the potential properties of polymers derived from this compound.

Polymer IDMonomer CompositionMolecular Weight (Da)Glass Transition Temperature (°C)Potential Application
P-IMCA-1100% this compound15,000125High-performance thermoplastic
P-IMCA-co-150% this compound, 50% Adipic acid25,00095Biodegradable packaging
P-IMCA-g-PSPoly(this compound) backbone with polystyrene grafts50,000110Compatibilizer for polymer blends

Development of Functional Supramolecular Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions to build complex, ordered structures, offers another exciting research direction for this compound. The isoxazole ring itself possesses a significant dipole moment, which can drive the self-assembly of molecules into well-defined, helical structures through head-to-tail dipole-dipole interactions. oup.comoup.com This intrinsic property of the isoxazole core can be exploited to design novel supramolecular polymers.

Moreover, the iodine atom on the isoxazole ring is capable of forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. mdpi.comresearchgate.net The interplay between hydrogen bonding from the carboxylic acid group, dipole-dipole interactions of the isoxazole ring, and halogen bonding from the iodine atom could lead to the formation of highly ordered and functional supramolecular systems, such as gels, liquid crystals, or nanomaterials.

These supramolecular systems could find applications in areas such as drug delivery, where the ordered structure can encapsulate and release therapeutic agents, or in the development of "smart" materials that respond to external stimuli like light or temperature.

The following table presents potential supramolecular assemblies that could be formed from this compound and their prospective functions.

Supramolecular AssemblyDriving InteractionsResulting MorphologyPotential Function
Helical NanofibersDipole-dipole, Hydrogen bondingFibrous networkScaffold for tissue engineering
2D NanosheetsHalogen bonding, π-π stackingLayered structureOrganic semiconductor
Responsive HydrogelHydrogen bonding, Host-guest interactionsCross-linked networkControlled drug release

Analytical Method Development and Validation for Related Compounds

The development of robust and validated analytical methods is crucial for the characterization and quantification of this compound and its derivatives in various matrices. Given the complexity of potential sample types, such as in-process manufacturing samples, environmental samples, or biological fluids, highly sensitive and selective analytical techniques are required.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly HPLC-MS/MS, stands out as a powerful tool for the analysis of isoxazole derivatives. researchgate.net This technique offers the high separation efficiency of HPLC and the high sensitivity and selectivity of tandem mass spectrometry. The development of an HPLC-MS/MS method for this compound would involve the optimization of several key parameters.

Method validation would be performed according to international guidelines to ensure the reliability of the data. The validation would assess parameters such as linearity, accuracy, precision, selectivity, and stability. A validated method would be indispensable for quality control during synthesis, for pharmacokinetic studies, and for monitoring the compound in various research applications.

A summary of a hypothetical HPLC-MS/MS method for the analysis of this compound is provided in the table below.

ParameterCondition/Value
Chromatographic Conditions
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometric Conditions
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored Transition (m/z)e.g., Precursor ion > Product ion
Collision EnergyOptimized for fragmentation
Validation Parameters
Linearity (r²)> 0.99
Accuracy (% recovery)90-110%
Precision (% RSD)< 15%

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements

Research surrounding 4-Iodo-5-methylisoxazole-3-carboxylic acid has primarily been driven by its identification as a potential inhibitor of glycolate (B3277807) oxidase. This enzyme plays a crucial role in the metabolic pathway that can lead to the formation of oxalate, a key component of kidney stones. google.comnih.gov The inhibition of glycolate oxidase is therefore a promising therapeutic strategy for the prevention and treatment of hyperoxaluria and recurrent kidney stone disease. google.comnih.gov

While specific, detailed research findings on this compound are not extensively available in publicly accessible literature, its mention in patent literature as a glycolate oxidase inhibitor underscores its significance in this therapeutic area. chiralen.com The core structure, a functionalized isoxazole (B147169), is a well-established pharmacophore known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.org

Methodological advancements in the synthesis of functionalized isoxazoles are broadly applicable to the potential synthesis of this compound. Key synthetic strategies include:

1,3-Dipolar Cycloaddition: This is a fundamental method for constructing the isoxazole ring. rsc.org

Condensation Reactions: Reactions between hydroxylamine (B1172632) and 1,3-dicarbonyl compounds are a common route to isoxazoles.

Direct Functionalization: The introduction of substituents onto a pre-formed isoxazole ring is a powerful strategy. For the synthesis of this compound, the direct iodination of a 5-methylisoxazole-3-carboxylic acid precursor is a plausible and efficient approach. A Chinese patent describes a similar iodination of a 3-methylisoxazole (B1582632) derivative using N-iodosuccinimide (NIS) in acetonitrile (B52724). google.com

A potential synthetic pathway to this compound could start from the commercially available 5-methylisoxazole-3-carboxylic acid. The direct iodination of this precursor at the 4-position would yield the target compound.

StepReactionReagents and ConditionsProduct
1Synthesis of 5-methylisoxazole-3-carboxylic acidCondensation of a β-ketoester with hydroxylamine5-methylisoxazole-3-carboxylic acid
2Iodination5-methylisoxazole-3-carboxylic acid, N-Iodosuccinimide (NIS), AcetonitrileThis compound

Emerging Research Avenues for this compound

The identification of this compound as a glycolate oxidase inhibitor opens up several promising avenues for future research:

Lead Optimization: Further structural modifications of the molecule could lead to the development of more potent and selective inhibitors of glycolate oxidase. This could involve altering the substituents on the isoxazole ring to enhance binding affinity and pharmacokinetic properties.

Mechanism of Action Studies: Detailed biochemical and structural studies are needed to elucidate the precise mechanism by which this compound inhibits glycolate oxidase. Understanding the binding mode at the molecular level would be invaluable for the rational design of next-generation inhibitors.

In Vivo Efficacy Studies: Preclinical studies in animal models of hyperoxaluria and kidney stone disease are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

Exploration of Other Therapeutic Targets: Given the broad biological activity of the isoxazole scaffold, it would be worthwhile to screen this compound against other relevant therapeutic targets.

Interdisciplinary Research Opportunities

The study of this compound and related functionalized isoxazoles presents numerous opportunities for interdisciplinary collaboration:

Medicinal Chemistry and Computational Modeling: The design and synthesis of novel isoxazole derivatives can be guided by computational studies, including molecular docking and molecular dynamics simulations, to predict their binding affinity and selectivity for target enzymes.

Biochemistry and Structural Biology: The elucidation of the three-dimensional structure of glycolate oxidase in complex with this compound through techniques like X-ray crystallography would provide critical insights for structure-based drug design.

Pharmacology and Urology: Collaboration between pharmacologists and urologists will be crucial for the clinical translation of promising glycolate oxidase inhibitors for the management of kidney stone disease.

Materials Science: Isoxazole-containing polymers and materials are being explored for various applications, and the unique properties of iodo-substituted isoxazoles could be of interest in this field.

Challenges and Outlook in the Synthesis and Application of Functionalized Isoxazoles

While the field of functionalized isoxazoles holds great promise, several challenges remain:

Regioselectivity in Synthesis: The synthesis of specifically substituted isoxazoles can be challenging due to issues with regioselectivity, often leading to mixtures of isomers that are difficult to separate.

Scalability of Synthetic Routes: Developing synthetic routes that are efficient, cost-effective, and scalable for the large-scale production of isoxazole-based drug candidates is a significant hurdle.

Drug Resistance: As with any therapeutic agent, the potential for the development of drug resistance is a concern that needs to be addressed through the development of novel compounds with different mechanisms of action.

Despite these challenges, the outlook for the synthesis and application of functionalized isoxazoles, including this compound, is bright. Continued advancements in synthetic methodologies, coupled with a deeper understanding of their biological mechanisms, will undoubtedly lead to the discovery and development of new and improved isoxazole-based therapeutics for a wide range of diseases. The journey of this compound from a chemical entity to a potential therapeutic agent for kidney stone disease is a testament to the enduring importance of heterocyclic chemistry in modern drug discovery.

Q & A

Q. What are the implications of polymorphic forms of this compound on its crystallographic and thermodynamic properties?

  • Methodological Answer : Polymorph screening (via solvent evaporation or slurry conversion) identifies stable crystalline forms. X-ray diffraction resolves lattice parameters and hydrogen-bonding networks (e.g., carboxylic acid dimerization). Differential Scanning Calorimetry (DSC) measures melting points and enthalpy changes. Polymorph stability under humidity/temperature is critical for formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.